1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[321]oct-6-ene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and distillation, is essential to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This process involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activities or metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]octane: Similar in structure but lacks the double bond at the 6-position.
2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene: Similar but lacks the methoxy group at the 1-position.
Uniqueness
1-Methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and physical properties. These unique features make it valuable for various applications and distinguish it from other similar compounds.
Properties
CAS No. |
61414-56-0 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methoxy-2,2,5-trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C12H18O2/c1-9-8-10(2,3)12(13-5)7-6-11(9,4)14-12/h6-7H,1,8H2,2-5H3 |
InChI Key |
HIUHECCNUCFMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)C2(C=CC1(O2)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.